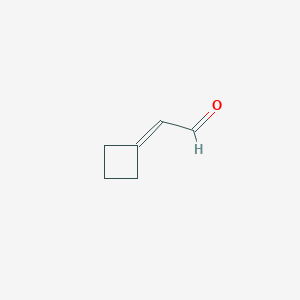

2-Cyclobutylideneacetaldehyde

Description

2-Cyclobutylideneacetaldehyde (CAS: N/A) is an α,β-unsaturated aldehyde featuring a cyclobutane ring fused to an acetaldehyde moiety. Its structure combines the conjugated carbonyl system with the strained four-membered cyclobutylidene ring, rendering it reactive in cycloadditions, nucleophilic attacks, and polymerization reactions. While direct synthetic routes are sparsely documented in public literature, analogous compounds (e.g., cyclopropane-fused aldehydes) are synthesized via ring-closing metathesis, Michael additions, or cyclization of halogenated precursors . Potential applications include its use as a building block for pharmaceuticals, agrochemicals, or ligands in asymmetric catalysis. However, its instability due to ring strain and electrophilic aldehyde group necessitates careful handling under inert conditions.

Properties

Molecular Formula |

C6H8O |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

2-cyclobutylideneacetaldehyde |

InChI |

InChI=1S/C6H8O/c7-5-4-6-2-1-3-6/h4-5H,1-3H2 |

InChI Key |

OPFZBLBGUPGRSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylideneacetaldehyde can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where cyclobutene is reacted with formaldehyde under specific conditions to form the desired product . Another method includes the oxidation of cyclobutylidene alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylideneacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Cyclobutylidene carboxylic acid.

Reduction: Cyclobutylidene alcohol.

Substitution: Varies based on the nucleophile used.

Scientific Research Applications

2-Cyclobutylideneacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylideneacetaldehyde involves its reactivity as an aldehyde and the strain associated with the cyclobutylidene ring. The compound can undergo nucleophilic addition reactions at the aldehyde group, leading to the formation of various adducts. Additionally, the cyclobutylidene ring can participate in ring-opening reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Cyclopropane-Based Analogues: Methyl 2-Chloro-2-cyclopropylideneacetate

- Structure and Reactivity : The cyclopropane ring in methyl 2-chloro-2-cyclopropylideneacetate introduces greater angle strain (~60° bond angles) compared to the cyclobutane ring in 2-cyclobutylideneacetaldehyde (~90° angles). This higher strain enhances electrophilicity, making cyclopropane derivatives more reactive in Michael additions and Diels-Alder reactions .

- Synthetic Utility : Cyclopropane analogues are widely used to synthesize bioactive molecules, such as spirocyclic oxazolines and Tadalafil analogs, due to their rapid ring-opening under nucleophilic conditions . In contrast, this compound’s moderate strain may favor controlled reactivity in stepwise syntheses.

Cyclohexylidene Derivatives: Acetaldehyde,2-(2-methylcyclohexylidene) (CAS: 7071-16-1)

- Stability and Applications : The six-membered cyclohexylidene ring minimizes ring strain, resulting in greater thermal and chemical stability. This makes cyclohexylidene derivatives suitable for prolonged storage and industrial-scale reactions. However, their reduced electrophilicity limits utility in rapid conjugate additions compared to cyclobutane or cyclopropane analogues .

Bicyclic Analogues: (3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-acetaldehyde

- Structural Complexity: Bicyclic systems introduce additional steric hindrance and conformational rigidity, which can enhance selectivity in catalytic reactions.

Data Table: Key Properties and Reactivity Comparison

Research Findings and Limitations

- Reactivity Trends : Cyclopropane derivatives exhibit faster reaction kinetics but lower selectivity due to excessive strain, while cyclobutane systems balance reactivity and control .

- Data Gaps: Limited published data exist on this compound’s physical properties (e.g., melting point, solubility), underscoring the need for further experimental characterization .

- Synthetic Challenges : Scalable synthesis of this compound remains underexplored compared to cyclopropane analogues, which benefit from established protocols .

Biological Activity

2-Cyclobutylideneacetaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of cyclobutylidene with acetaldehyde. Various methods can be employed, including:

- Aldol condensation : Utilizing base catalysis to promote the reaction between cyclobutylidene and acetaldehyde.

- Catalytic methods : Employing transition metal catalysts to enhance yield and selectivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, which is crucial in combating antibiotic resistance. For instance, the compound demonstrated significant activity against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be within the range of 50-100 µg/mL, indicating a promising potential as an antibacterial agent .

Antioxidant Activity

In addition to its antimicrobial effects, this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress. The antioxidant capacity was evaluated using various assays, such as:

- DPPH radical scavenging assay

- ABTS assay

Results indicated that the compound has an IC50 value of approximately 30 µg/mL in DPPH assays, suggesting strong antioxidant potential .

Study on Antimicrobial Resistance

A notable study investigated the effectiveness of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics. This suggests that it may serve as a valuable adjunct in antibiotic therapy .

Toxicological Assessment

Toxicological evaluations were conducted to determine the safety profile of this compound. In vivo studies on rodents exposed to varying concentrations indicated no significant adverse effects at low doses. However, higher concentrations resulted in mild toxicity, emphasizing the need for careful dosage in therapeutic applications .

Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Bacillus subtilis | 100 |

Antioxidant Activity Summary

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.